
Serotoninhydrogenmaleat
Übersicht
Beschreibung
3-(2-Ammonioethyl)-5-hydroxy-1H-indolium maleate (AEHIM) is a small molecule that has been studied extensively for its potential applications in scientific research. AEHIM is a derivative of indolium, a heterocyclic compound with a pyrrole-like structure. It has been used in a variety of research applications, including biochemical and physiological studies, and in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Neurotransmitterfunktionen und psychische Gesundheit
Serotoninhydrogenmaleat: , bekannt für seine Rolle als Neurotransmitter, ist von entscheidender Bedeutung für die Erforschung der psychischen Gesundheit. Es ist an der Regulierung von Stimmung, Angst und Depression beteiligt. Forschungen mit dieser Verbindung können helfen, die Pathophysiologie verschiedener psychiatrischer Störungen zu verstehen und serotonerge Mittel für die Behandlung zu entwickeln .
Intensivmedizin
Bei schwer kranken Patienten können Serotoninspiegel die klinischen Ergebnisse erheblich beeinflussen. Studien mit This compound können zu einer besseren Behandlung des Serotonin-Syndroms führen, das durch veränderten Bewusstseinszustand und autonome Dysfunktion gekennzeichnet ist. Diese Forschung ist entscheidend für die Verbesserung der Versorgung von Patienten auf Intensivstationen .
Gastrointestinale Motilität
This compound: wird verwendet, um seine Auswirkungen auf den Magen-Darm-Trakt zu untersuchen. Es spielt eine Rolle bei der Regulierung der Darmmotorik und der Sekretionsfunktionen. Das Verständnis dieser Mechanismen ist essentiell für die Entwicklung von Behandlungen für Störungen wie Reizdarmsyndrom und andere gastrointestinale Erkrankungen .
Energie-Stoffwechsel
Forschungen zur Rolle von Serotonin im Energiestoffwechsel beinhalten This compound. Diese Verbindung hilft zu untersuchen, wie Serotonin den Stoffwechsel und den Energieverbrauch beeinflusst, was Auswirkungen auf die Forschung zu Fettleibigkeit und dem metabolischen Syndrom hat .
Hämostase und Gefäßfunktion
Die Verbindung wird auch in Studien im Zusammenhang mit Hämostase und Gefäßtonus verwendet. Serotonin trägt zur Regulierung des Blutflusses und der Gerinnselbildung bei. Diese Studien können zu Fortschritten bei der Behandlung von Herz-Kreislauf-Erkrankungen und dem Verständnis der vaskulären Wirkungen von Serotonin führen .
Immunregulatorische Funktionen
This compound: ist in der Immunologieforschung von Bedeutung, da Serotonin eine Rolle bei der Regulierung von Immunzellen spielt. Es beeinflusst fast alle Immunzellen als Reaktion auf Entzündungen, nach der Aktivierung von Blutplättchen. Diese Forschung kann zur Entwicklung neuer Immuntherapien beitragen .
Wirkmechanismus
Target of Action
Serotonin, also known as 5-hydroxytryptamine (5-HT), primarily targets a family of heterogeneously expressed 5-HT receptors, which include both G protein-coupled receptors (GPCRs) and ion channels . The 5-HT receptors comprise seven distinct classes based on their structural and functional characteristics . These receptors play a key role in the pathophysiology of many diseases including depression, anxiety, schizophrenia, and hypertension .
Mode of Action
Serotonin interacts with its targets, the 5-HT receptors, to initiate a series of biochemical reactions. For instance, all serotonin receptors, except 5-HT3, are GPCRs that activate an intracellular second messenger cascade . The 5-HT3 receptor is a ligand-gated ion channel . Furthermore, 5-HT1A receptors are known as autoreceptors since their stimulation inhibits the release of serotonin in nerve terminals .
Biochemical Pathways
Serotonin is synthesized through two primary pathways: L-tryptophan (L-Trp) → 5-hydroxytryptophan (5-HTP) → serotonin and L-tryptophan (L-Trp) → tryptamine → serotonin . The serotonin transporter (SERT) initiates the reuptake of extracellular serotonin in the synapse to terminate neurotransmission . This process is crucial for maintaining the balance of serotonin in the brain.
Pharmacokinetics
Serotonin secreted by the nuclei in the median raphe of the central nervous system (CNS) is transferred toward the spinal cord and other parts of the brain including the hypothalamus . Serotonin discharged from the enterochromaffin cells of the gastrointestinal tract finds its own way out of the tissues into the blood, where it is taken up by the blood platelets .
Result of Action
The action of serotonin on different physiological systems via the serotonin receptors has a wide range of effects. It regulates a broad range of physiological functions including the control of body temperature, appetite, sleep, mood, and pain . In addition, serotonin has been found to alter the expression of genes related to mitochondrial function and dynamics in neurons .
Action Environment
Environmental factors can influence the action of serotonin. For instance, the phenomenon of Genetic × Environmental (G × E) interaction illustrates that neither genes nor environment are considered as separate and additive causal factors in development . Rather, they are each considered multifactorial, as is their interaction . This interaction between genetic and environmental factors can significantly influence the action, efficacy, and stability of serotonin .
Vorteile Und Einschränkungen Für Laborexperimente
The use of 3-(2-Ammonioethyl)-5-hydroxy-1H-indolium maleate in laboratory experiments offers several advantages. It is relatively inexpensive and easy to obtain, and it is stable in both acidic and basic solutions. Additionally, it is highly soluble in water, making it easy to use in experiments. However, there are some limitations to the use of 3-(2-Ammonioethyl)-5-hydroxy-1H-indolium maleate in laboratory experiments. For example, it has a low solubility in organic solvents, and it may interfere with the activity of certain enzymes.
Zukünftige Richtungen
Potential future directions for 3-(2-Ammonioethyl)-5-hydroxy-1H-indolium maleate include further research into its biochemical and physiological effects, as well as its potential applications in drug development. Additionally, further research into its mechanism of action, as well as its potential interactions with other substances, may provide valuable insights into its possible uses. Finally, research into its potential uses in the treatment of various diseases and disorders may provide new therapeutic options.
Synthesemethoden
3-(2-Ammonioethyl)-5-hydroxy-1H-indolium maleate is synthesized through a multi-step process, beginning with the reaction of 2-ammonioethyl chloride with indole in the presence of a base. This reaction produces 2-ammonioethyl-1H-indole, which is then reacted with hydroxylamine hydrochloride to form 3-(2-ammonioethyl)-5-hydroxy-1H-indolium chloride. The final step involves the reaction of this compound with maleic acid to form 3-(2-Ammonioethyl)-5-hydroxy-1H-indolium maleate.
Biochemische Analyse
Biochemical Properties
Serotonin hydrogen maleate interacts with various enzymes, proteins, and other biomolecules. It exerts its diverse actions by binding to distinct cell membrane receptors, which are classified into many groups . These receptors are involved in regulating a diverse array of physiological signaling pathways .
Cellular Effects
Serotonin hydrogen maleate has significant effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, serotonin is released from cell bodies of Retzius neurons in the central nervous system (CNS) of the leech, affecting neighboring glia and neurons .
Molecular Mechanism
Serotonin hydrogen maleate exerts its effects at the molecular level through several mechanisms. It activates a family of heterogeneously expressed 5-HT receptors, including both G protein-coupled receptors (GPCRs) and ion channels . This activation leads to changes in gene expression and can result in enzyme inhibition or activation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of serotonin hydrogen maleate change over time. For instance, serotonin in the SERT–5-HT B complex induced larger conformational changes in the cytoplasmic parts of the transmembrane helices of SERT than any of the other ligands .
Dosage Effects in Animal Models
The effects of serotonin hydrogen maleate vary with different dosages in animal models. For instance, selective serotonin reuptake inhibitors that act on SERT are some of the most widely used medications to treat depression, obsessive compulsive disorder, fibromyalgia, and anxiety disorders .
Metabolic Pathways
Serotonin hydrogen maleate is involved in several metabolic pathways. In mammals, serotonin is metabolized primarily to 5-hydroxyindoleacetic acid (5-HIAA) in the liver and, to a lesser degree, acetylated by arylalkylamine N-acetyltransferase (AANAT) to form N-acetylserotonin (NAS) .
Transport and Distribution
Serotonin hydrogen maleate is transported and distributed within cells and tissues. The serotonin transporter (SERT) plays a crucial role in this process, using sodium and chloride gradients to drive the reuptake of serotonin into presynaptic neurons .
Subcellular Localization
The subcellular localization of serotonin hydrogen maleate and its effects on activity or function are significant. Among the 14 serotonin (5-HT) receptor subtypes, the 5-HT 6 R is the only one whose expression is restricted to the central nervous system. Its subcellular localization is also unique for a serotonin receptor since it is predominantly detected in the primary cilium .
Eigenschaften
IUPAC Name |
3-(2-aminoethyl)-1H-indol-5-ol;(Z)-but-2-enedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O.C4H4O4/c11-4-3-7-6-12-10-2-1-8(13)5-9(7)10;5-3(6)1-2-4(7)8/h1-2,5-6,12-13H,3-4,11H2;1-2H,(H,5,6)(H,7,8)/b;2-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTEXAUVYLLADEB-BTJKTKAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=CN2)CCN.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1O)C(=CN2)CCN.C(=C\C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18525-25-2 | |
| Record name | 1H-Indol-5-ol, 3-(2-aminoethyl)-, (2Z)-2-butenedioate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18525-25-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-ammonioethyl)-5-hydroxy-1H-indolium maleate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.530 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





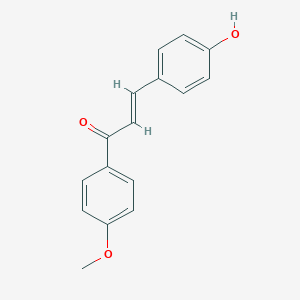
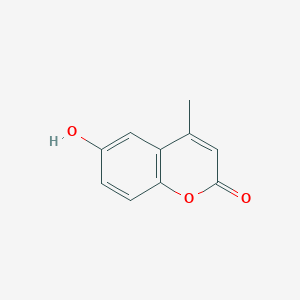

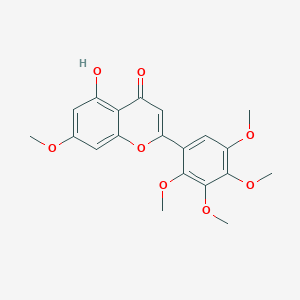
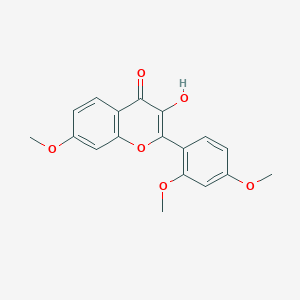
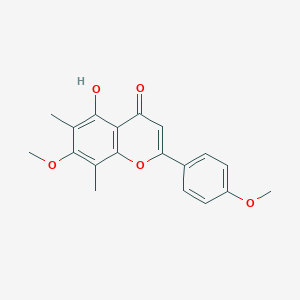

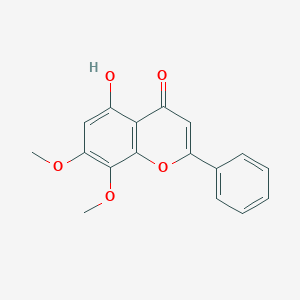
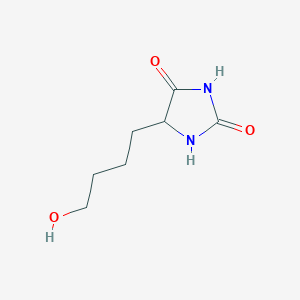
![(17R)-6,11,17-Trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B191488.png)

